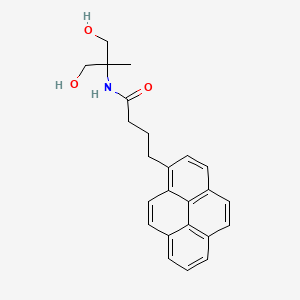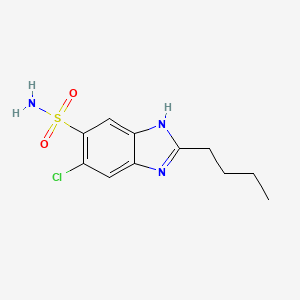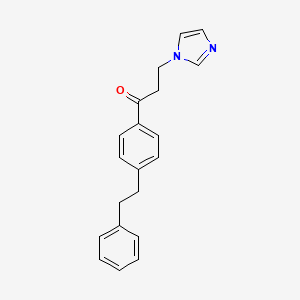
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- is a complex organic molecule with the following structural formula:
Structure:C20H20N2O
It contains an imidazole ring, a ketone functional group, and a phenyl group. The compound’s synthesis and applications have attracted scientific interest due to its unique structure.
Vorbereitungsmethoden
a. Synthetic Routes
Several synthetic routes exist for preparing this compound. One common method involves the reaction of 1-(4-(2-phenylethyl)phenyl)ethanone with imidazole under appropriate conditions. The reaction proceeds via nucleophilic substitution at the ketone carbon.
b. Reaction Conditions
Reagents: 1-(4-(2-phenylethyl)phenyl)ethanone, imidazole
Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)
Temperature: Room temperature or slightly elevated
Procedure: Combine the reagents, stir, and isolate the product.
c. Industrial Production
While laboratory-scale synthesis is common, industrial production methods involve optimization for yield, scalability, and cost-effectiveness. Continuous flow processes and catalytic systems are explored for large-scale production.
Analyse Chemischer Reaktionen
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- undergoes various reactions:
Oxidation: It can be oxidized to form a corresponding alcohol.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the ketone carbon.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles.
Major Products: The alcohol derivative and substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- finds applications in:
Medicine: Investigated as potential drug candidates due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Materials Science: Incorporated into polymers and materials for specific properties.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. In drug development, it may interact with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise targets.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- stands out due to its imidazole-ketone hybrid structure. Similar compounds include imidazoles, ketones, and phenyl-substituted molecules, but none precisely match its combination of features.
Eigenschaften
CAS-Nummer |
73931-85-8 |
|---|---|
Molekularformel |
C20H20N2O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
3-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C20H20N2O/c23-20(12-14-22-15-13-21-16-22)19-10-8-18(9-11-19)7-6-17-4-2-1-3-5-17/h1-5,8-11,13,15-16H,6-7,12,14H2 |
InChI-Schlüssel |
IPLHRGCVXWHUOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)CCN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


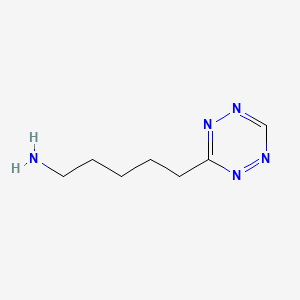
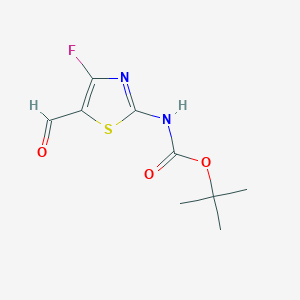
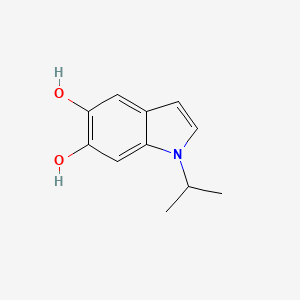
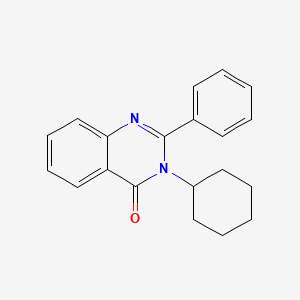
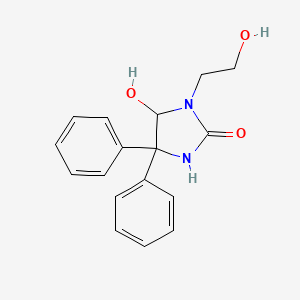


![3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12929977.png)
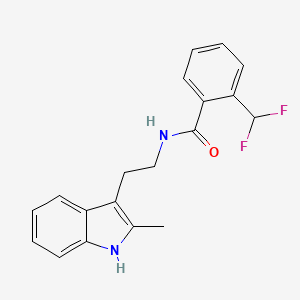
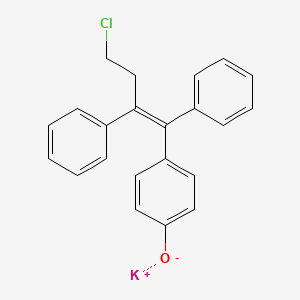
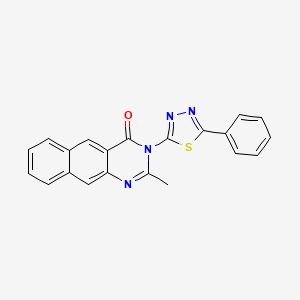
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
